

Osilodrostat Phosphate: An In-depth Technical Guide to Effects on Non-Adrenal Tissues

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Compound of Interest

Compound Name: *Osilodrostat Phosphate*

Cat. No.: *B609780*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osilodrostat is a potent inhibitor of 11 β -hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.^[1] While its primary therapeutic action is centered on the adrenal cortex for the management of Cushing's disease, nonclinical studies and clinical observations have revealed a range of effects on non-adrenal tissues. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this knowledge. The information presented is intended to support further research and inform drug development strategies involving osilodrostat and related steroidogenesis inhibitors.

Mechanism of Action and Off-Target Profile

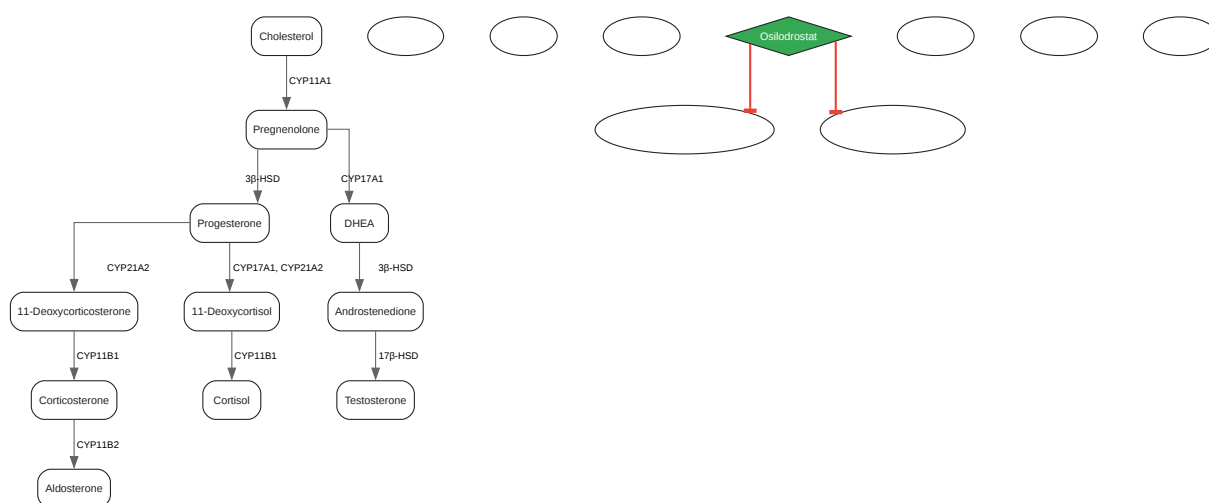
Osilodrostat's primary mechanism of action is the potent and reversible inhibition of CYP11B1.^[2] It also inhibits aldosterone synthase (CYP11B2), albeit to a lesser extent.^[1] The inhibition of these key enzymes in the adrenal steroidogenesis pathway leads to a reduction in cortisol and aldosterone production. This targeted action results in an accumulation of precursor steroids, which can indirectly affect various non-adrenal tissues.

Beyond its primary targets, osilodrostat has been shown to interact with other enzymes, particularly at higher concentrations. This off-target activity is crucial for understanding its

broader physiological effects.

Adrenal Steroidogenesis Pathway and Osilodrostat's Primary Impact

The following diagram illustrates the adrenal steroidogenesis pathway and the primary sites of osilodrostat inhibition. The blockade of CYP11B1 and CYP11B2 leads to a downstream decrease in cortisol and aldosterone and an upstream accumulation of precursors like 11-deoxycortisol and 11-deoxycorticosterone.



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Caption: Adrenal steroidogenesis pathway showing osilodrostat's primary inhibition sites.

Effects on Cardiovascular System

Preclinical studies have identified potential cardiovascular effects of osilodrostat, primarily related to cardiac electrophysiology.

Preclinical Findings

In vitro and in vivo preclinical safety pharmacology studies revealed a potential for QT interval prolongation at high concentrations.

Data Summary: Preclinical Cardiovascular Effects

Parameter	Species/System	Observation	Exposure Multiple (vs. MRHD*)	Citation(s)
hERG Current Inhibition	In vitro	IC50 of 1.7 μ M	> 50-fold	[3]
QRS, QT, QTc Prolongation	Dog (Intravenous)	Prolongation observed	11-fold	[3]
QRS, QT, QTc Prolongation	Non-Human Primate	Prolongation observed	> 15-fold	[3]
Arrhythmia	Non-Human Primate	Torsades de Pointes and ventricular tachycardia observed	100-fold	[3]

*Maximum Recommended Human Dose (MRHD) of 30 mg twice daily.

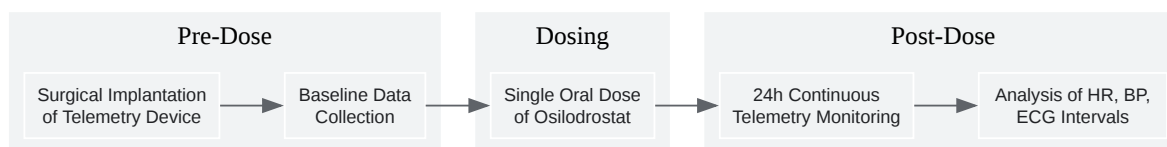
Clinical Observations

Clinical trials have confirmed a dose-dependent potential for QT interval prolongation, necessitating electrocardiogram (ECG) monitoring in patients.[4] However, a thorough QT study in humans did not reveal a relevant risk of QT prolongation at the maximum recommended clinical dose.[3]

Experimental Protocols

Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs

- Objective: To assess the effects of osilodrostat on cardiovascular parameters, including heart rate, blood pressure, and ECG intervals.
- Methodology:
 - Animal Model: Conscious, chronically-instrumented dogs are used, allowing for the measurement of cardiovascular parameters in a freely moving state.
 - Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
 - Dosing: A single oral dose is administered.
 - Data Collection: Cardiovascular parameters are continuously monitored for 24 hours post-dose.
 - Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).
- Rationale: This is a standard preclinical study to evaluate the potential cardiovascular risks of a new chemical entity, as per ICH S7A/S7B guidelines.[5]



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Caption: Workflow for cardiovascular safety pharmacology study in telemetered dogs.

Effects on Hepatic and Reproductive Tissues

Preclinical toxicology studies in rats have indicated that osilodrostat can affect the liver and female reproductive organs.

Preclinical Findings

A 13-week study in Wistar rats demonstrated hypertrophy of the liver and ovaries with osilodrostat monotherapy.

Data Summary: Hepatic and Reproductive Effects in Rats

Tissue	Observation	Dose of Osilodrostat	Study Duration	Citation(s)
Liver	Hepatocellular hypertrophy	20 mg/kg/day (oral)	13 weeks	[6]
Ovary	Ovarian hypertrophy	20 mg/kg/day (oral)	13 weeks	[6]

Clinical Observations

In clinical trials, mild and transient elevations in serum aminotransferases were observed in some patients receiving osilodrostat. However, these were generally not considered clinically significant, and osilodrostat has not been linked to instances of severe liver injury.[7]

Experimental Protocols

13-Week Oral Toxicity Study in Wistar Rats

- Objective: To evaluate the potential toxicity of osilodrostat following repeated oral administration.
- Methodology:

- Animal Model: Male and female Wistar rats.
 - Groups: Animals were randomized to receive vehicle control, osilodrostat monotherapy (20 mg/kg/day, orally), or combination therapy with pasireotide.
 - Duration: Daily dosing for 13 weeks.
 - Assessments: Included clinical observations, body weight changes, and at termination, organ weights and histopathological examination of various tissues, including the liver and ovaries.
- Rationale: This study design allows for the identification of target organs of toxicity and characterization of the nature of any observed lesions.

Effects on the Central Nervous System (CNS)

Adverse effects on the CNS were noted in nonclinical studies at high dose multiples.

Preclinical Findings

Data Summary: CNS Effects in Preclinical Studies

Species	Observation	Exposure Multiple (vs. MRHD)	Citation(s)
Mouse, Dog, NHP	Adverse CNS effects in repeat-dose studies	> 26-fold	[3]
Mouse	CNS findings in carcinogenicity study	2-fold	[3]

The specific nature of the CNS effects is not detailed in the available public documents, and the underlying mechanism is unknown.[3]

Experimental Protocols

CNS Safety Pharmacology Study

- Objective: To assess the effects of osilodrostat on the central nervous system.

- Methodology (General):
 - Animal Model: Typically rats or mice.
 - Assessments: A battery of tests is used to evaluate various CNS functions, which may include a functional observational battery (FOB), motor activity assessment, and evaluation of effects on body temperature.
 - Dosing: A single dose of osilodrostat is administered.
- Rationale: This is a core component of the safety pharmacology evaluation for new drugs, designed to identify potential adverse CNS effects.

Effects on the Pituitary Gland

While osilodrostat does not appear to have a direct effect on pituitary tumor cells, its systemic effects on cortisol levels can indirectly influence the pituitary.

In Vitro Findings

In vitro studies using pituitary adenoma cells have shown no direct effect of osilodrostat on cell growth or ACTH production.[8]

Clinical Observations

In patients with Cushing's disease, the reduction in circulating cortisol levels by osilodrostat can lead to a compensatory increase in ACTH secretion due to the loss of negative feedback on the pituitary corticotroph adenoma. This has been associated with an increase in pituitary tumor volume in a subset of patients.[9]

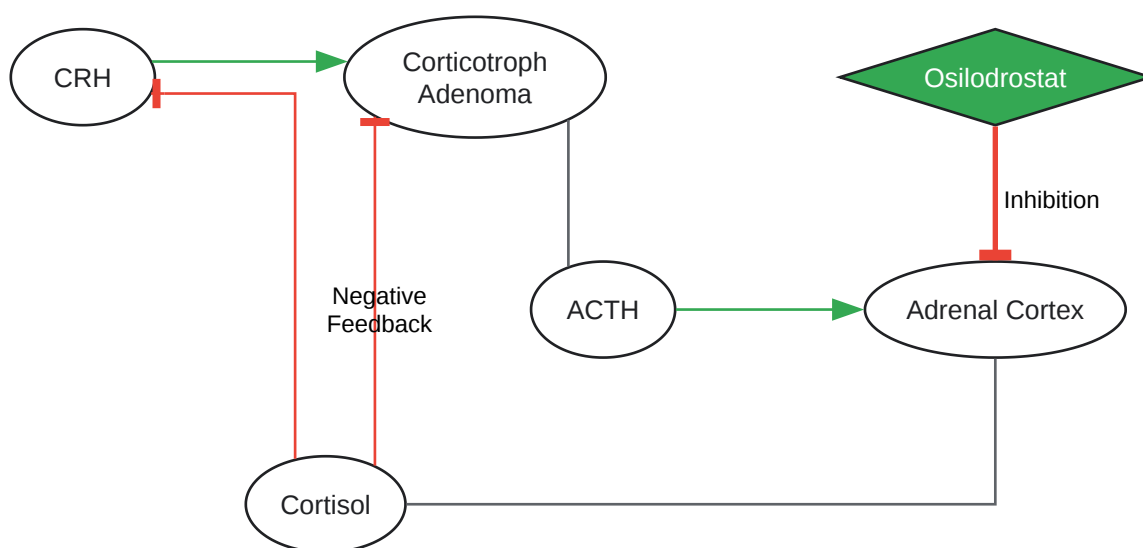
Data Summary: Pituitary Tumor Volume Changes in LINC 4 Study (Week 48)

Change in Tumor Volume	Percentage of Patients	Citation(s)
≥ 20% increase	40.0%	[9]
≥ 20% decrease	28.6%	[10]
< 20% change	31.4%	[10]

Experimental Protocols

In Vitro Pituitary Cell Proliferation and Hormone Secretion Assay

- Objective: To determine if osilodrostat has a direct effect on pituitary adenoma cell growth and hormone secretion.
- Methodology:
 - Cell Culture: Primary cultures of human pituitary adenoma cells or established pituitary cell lines (e.g., AtT-20) are used.
 - Treatment: Cells are incubated with varying concentrations of osilodrostat (e.g., 0.01-10 μ M).
 - Endpoints:
 - Cell Proliferation: Assessed using methods such as MTT or BrdU incorporation assays.
 - Hormone Secretion: ACTH levels in the culture medium are measured by immunoassay.
- Rationale: This in vitro approach isolates the direct effects of the compound on pituitary cells, independent of systemic feedback mechanisms.



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Caption: Indirect effect of osilodrostat on the pituitary via reduced negative feedback.

Conclusions

The primary pharmacological activity of osilodrostat is the inhibition of adrenal steroidogenesis. However, a comprehensive evaluation of its effects on non-adrenal tissues is essential for a complete understanding of its safety and therapeutic profile. Preclinical studies have identified the cardiovascular system, liver, ovaries, and central nervous system as potential off-target sites, particularly at high exposures. Clinically, the most significant non-adrenal effect is the potential for QT prolongation and the indirect impact on pituitary tumor volume in patients with Cushing's disease. Further research into the direct molecular interactions of osilodrostat in these non-adrenal tissues could provide valuable insights for the development of future steroidogenesis inhibitors with improved tissue selectivity.

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